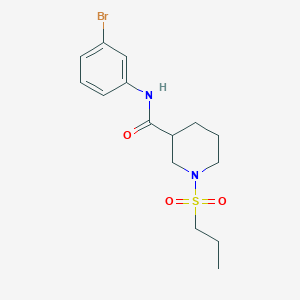
N-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)benzamide (also known as 25C-NBOMe) is a synthetic phenethylamine that belongs to the 2C family of psychedelics. It was first synthesized in 2003 by Ralf Heim, a German chemist. 25C-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. In recent years, 25C-NBOMe has gained popularity as a recreational drug, but it also has potential applications in scientific research.
Mecanismo De Acción
25C-NBOMe is a potent agonist of the 5-HT2A receptor, which means that it binds to and activates this receptor. When activated, the 5-HT2A receptor triggers a cascade of biochemical events that lead to the psychedelic effects of the drug. These effects include altered perception, thought, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25C-NBOMe are similar to those of other psychedelics, such as LSD and psilocybin. The drug alters the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to changes in perception, mood, and thought processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 25C-NBOMe in scientific research is its potency. The drug is highly selective for the 5-HT2A receptor, which means that it can be used to study the effects of this receptor without affecting other receptors in the brain. However, one limitation of using 25C-NBOMe is its potential for toxicity. The drug has been associated with a number of adverse effects, including seizures, cardiovascular problems, and even death.
Direcciones Futuras
There are several future directions for research on 25C-NBOMe. One area of interest is the development of new drugs that target the 5-HT2A receptor. Another area of interest is the study of the long-term effects of 25C-NBOMe on the brain and behavior. Additionally, researchers may investigate the potential therapeutic applications of 25C-NBOMe, such as in the treatment of mood disorders or addiction.
Métodos De Síntesis
The synthesis of 25C-NBOMe involves a multi-step process that starts with the reaction of 2,5-dimethoxyphenethylamine with thionyl chloride to form 2,5-dimethoxyphenethylamine hydrochloride. This is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-2,5-dimethoxyphenethylamine benzoyl chloride. The final step involves the reaction of this compound with methylthioaniline to form 25C-NBOMe.
Aplicaciones Científicas De Investigación
25C-NBOMe has potential applications in scientific research as a tool for studying the 5-HT2A receptor and its role in the brain. The 5-HT2A receptor is involved in a range of physiological processes, including mood regulation, perception, and cognition. By studying the effects of 25C-NBOMe on the 5-HT2A receptor, researchers can gain a better understanding of these processes.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-13-9-12(14(21-2)8-11(13)17)18-16(19)10-6-4-5-7-15(10)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWAYVQWYLNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2SC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311472.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)

![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)

![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)